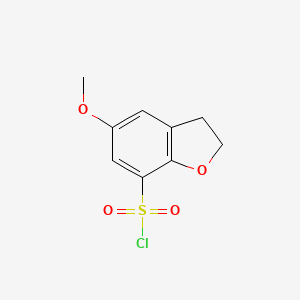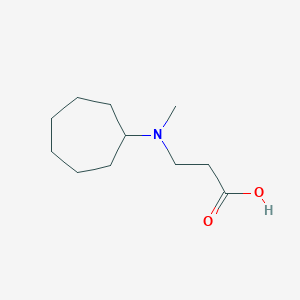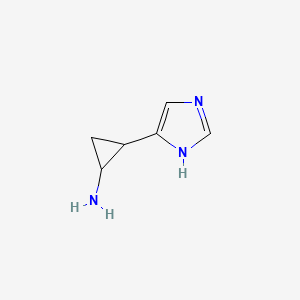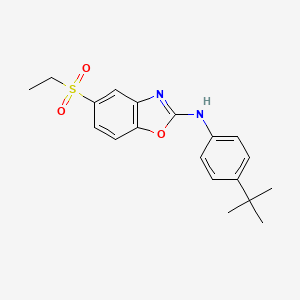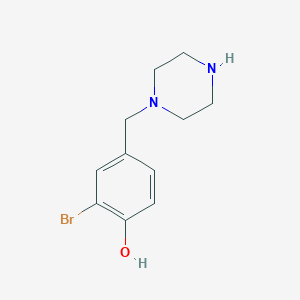
5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, may involve eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as toxicity and difficulty in separating the catalysts from the reaction mixtures .
化学反応の分析
Types of Reactions
5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-(4-Chloro-2-aminophenyl)isoxazol-3-amine.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
作用機序
The mechanism of action of 5-(4-Chloro-2-nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of various biochemical processes. The presence of the chloro and nitro groups on the phenyl ring can enhance its binding affinity to target molecules, thereby influencing its overall activity .
類似化合物との比較
Similar Compounds
- 5-(2-Chlorophenyl)isoxazol-3-amine
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
Compared to other isoxazole derivatives, this compound may exhibit enhanced biological activity and different reactivity patterns due to these substituents .
特性
分子式 |
C9H6ClN3O3 |
|---|---|
分子量 |
239.61 g/mol |
IUPAC名 |
5-(4-chloro-2-nitrophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-1-2-6(7(3-5)13(14)15)8-4-9(11)12-16-8/h1-4H,(H2,11,12) |
InChIキー |
ATHKXARXLJGAKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC(=NO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









